2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol
2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol
Brand Name:
Vulcanchem
CAS No.:
19064-57-4
VCID:
VC21051482
InChI:
InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)11-18-16(12-19)10-13-4-2-1-3-5-13/h1-9,11,16,19H,10,12H2
SMILES:
C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F
Molecular Formula:
C16H16FNO
Molecular Weight:
257.3 g/mol
2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol
CAS No.: 19064-57-4
Cat. No.: VC21051482
Molecular Formula: C16H16FNO
Molecular Weight: 257.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19064-57-4 |
|---|---|
| Molecular Formula | C16H16FNO |
| Molecular Weight | 257.3 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methylideneamino]-3-phenylpropan-1-ol |
| Standard InChI | InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)11-18-16(12-19)10-13-4-2-1-3-5-13/h1-9,11,16,19H,10,12H2 |
| Standard InChI Key | MNTNYBDTGMBVFB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator